

Application Notes and Protocols for Echitamine Chloride in Cell Culture

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Compound of Interest		
Compound Name:	Echitamine Chloride	
Cat. No.:	B3356777	Get Quote

Abstract

Echitamine chloride is a prominent monoterpene indole alkaloid isolated from plants of the Alstonia genus, notably Alstonia scholaris. It has demonstrated significant anti-tumor properties in a variety of cancer cell lines. The primary mechanism of its cytotoxic action involves the induction of apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, storage, and application of **Echitamine Chloride** stock solutions for in vitro cell culture experiments.

Physicochemical and Biological Properties

A clear understanding of the compound's properties is essential for accurate and reproducible experimental results.



Property	Value	Reference(s)
IUPAC Name	methyl (1S,2R,4S,6S,13S,15R,16S,18 R)-13-ethyl-15-hydroxy-18- (methoxycarbonyl)-1-methyl-7- oxa-14- azaheptacyclo[9.7.1.0 ² , ⁹ .0 ⁴ , ⁸ .0 ⁸ , ¹³ .0 ¹³ , ¹⁸ .0 ¹⁵ , ¹⁸]nonadecan-7- ium chloride	[1]
Molecular Formula	C22H29CIN2O4	[1][2]
Molecular Weight	420.93 g/mol	[1][2][3]
Appearance	White to off-white powder/crystals	[4]
Known Solvents	Dimethyl Sulfoxide (DMSO), Water, Ethanol	[5][6][7]
Mechanism of Action	Induces DNA fragmentation and apoptosis.	[2][3][8]

Protocol: Preparation of a 10 mM Echitamine Chloride Stock Solution

This protocol details the steps to prepare a concentrated primary stock solution, which can be diluted to various working concentrations for cell culture experiments. Using a high-quality solvent like Dimethyl Sulfoxide (DMSO) is crucial as it readily dissolves **Echitamine Chloride** and is miscible with most cell culture media at low final concentrations.

Materials and Equipment

- Echitamine Chloride powder
- Anhydrous/cell culture-grade Dimethyl Sulfoxide (DMSO)
- · Calibrated analytical balance



- Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)
- Sterile serological pipettes and pipette tips
- Vortex mixer
- Sonicator water bath (optional, but recommended)
- Sterile 0.22 μm syringe filter
- Sterile syringe
- Biosafety cabinet (BSC)

Stock Solution Calculation

To prepare a 10 mM stock solution, use the following formula:

Mass (mg) = Desired Concentration (mol/L) x Molecular Weight (g/mol) x Volume (L) x 1000 (mg/g)

- Desired Concentration: 10 mM = 0.010 mol/L
- Molecular Weight: 420.93 g/mol
- Desired Volume: 1 mL = 0.001 L

Calculation: Mass (mg) = 0.010 mol/L * 420.93 g/mol * 0.001 L * 1000 mg/g Mass (mg) = 4.21 mg

Therefore, you will need to weigh approximately 4.21 mg of **Echitamine Chloride** to prepare 1 mL of a 10 mM stock solution.

Step-by-Step Preparation Protocol

 Preparation: Perform all steps under sterile conditions in a biosafety cabinet to prevent contamination.



- Weighing: Carefully weigh 4.21 mg of Echitamine Chloride powder and place it into a sterile
 1.5 mL microcentrifuge tube.
- Solubilization: Add 1 mL of sterile, cell culture-grade DMSO to the microcentrifuge tube containing the powder.
- Dissolving: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be observed.
- Sonication (Optional): If the compound does not dissolve completely, place the tube in a sonicator water bath for 5-10 minutes. This can aid in the dissolution of small particulates.[2]
- Sterilization: To ensure the stock solution is free of microbial contaminants, sterile filter the solution using a 0.22 µm syringe filter into a new sterile microcentrifuge tube.
- Aliquoting: Dispense the filtered stock solution into smaller, single-use aliquots (e.g., 20 μL or 50 μL) in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.[2]
- Labeling and Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation. Store immediately according to the guidelines in Section 4.0.

Storage and Stability

Proper storage is essential to maintain the bioactivity of the **Echitamine Chloride** stock solution.



Storage Temperature	Shelf Life	Key Considerations
-20°C	Up to 1 month	Protect from light. Avoid more than 1-2 freeze-thaw cycles.[2] [4]
-80°C	Up to 6 months	Recommended for long-term storage. Protect from light. Aliquoting is mandatory to prevent degradation from freeze-thaw cycles.[2][4]

Protocol: Preparation of Working Solutions for Cell Treatment

Working solutions are prepared by diluting the high-concentration stock solution directly into the cell culture medium.

Important: The final concentration of DMSO in the cell culture medium should be kept low, typically $\leq 0.5\%$, as higher concentrations can be toxic to cells.

Example Dilution (to 10 μM)

- Pre-warm Medium: Pre-warm the complete cell culture medium (e.g., DMEM with 10% FBS) to 37°C.
- Serial Dilution: It is best practice to perform a serial dilution.
 - Step A (Intermediate Dilution): Dilute the 10 mM stock solution 1:100 in culture medium to create a 100 μM intermediate solution. (e.g., add 2 μL of 10 mM stock to 198 μL of medium).
 - \circ Step B (Final Dilution): Dilute the 100 μ M intermediate solution 1:10 in culture medium to achieve the final 10 μ M working concentration. (e.g., add 100 μ L of 100 μ M solution to 900 μ L of medium).



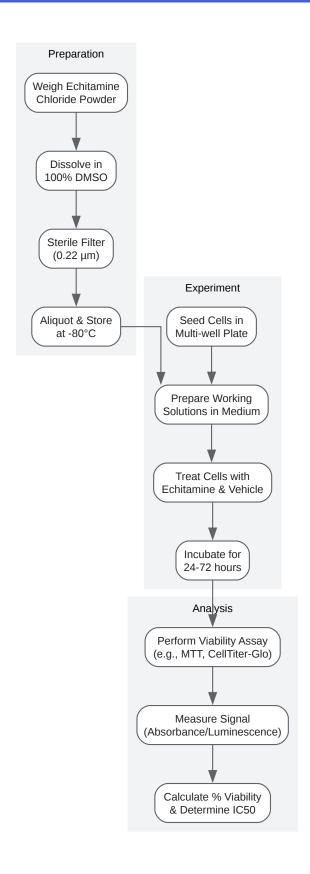
- Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the culture medium without the drug. For the example above, the final DMSO concentration would be 0.1%.
- Cell Treatment: Remove the existing medium from your cultured cells and replace it with the medium containing the desired concentration of **Echitamine Chloride** or the vehicle control.
- Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

The cytotoxic effect of **Echitamine Chloride** is dose-dependent.[5] Researchers should perform a dose-response experiment (e.g., using concentrations from 0.1 μ M to 200 μ M) to determine the half-maximal inhibitory concentration (IC50) for their specific cell line and experimental conditions.

Experimental Workflow and Mechanism of Action General Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cytotoxic effects of **Echitamine Chloride**, from stock preparation to data analysis.





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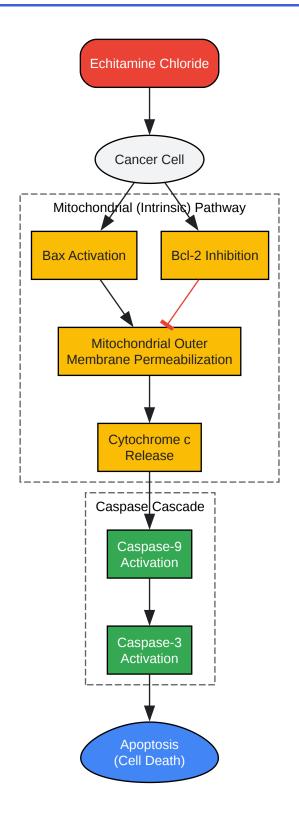
Figure 1. Workflow for Cytotoxicity Testing.



Mechanism of Action: Induction of Apoptosis

Echitamine Chloride exerts its anti-tumor effect primarily by inducing apoptosis through the mitochondrial (intrinsic) pathway. This involves an increase in the ratio of pro-apoptotic to anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.





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Figure 2. Signaling Pathway of Echitamine-Induced Apoptosis.



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